9-Anthracenylmethyl methacrylate (CAS 31645-35-9) is a functional monomer that integrates a fluorescent anthracene group with a polymerizable methacrylate backbone. This structure allows for the creation of polymers, most notably poly(9-anthracenylmethyl methacrylate) or P(AMMA), with inherent photophysical properties derived from the anthracene moiety. The primary procurement value lies in its ability to impart high refractive index, significant thermal stability, and covalently bound fluorescence to a polymer system, making it a key precursor for advanced optical materials, UV-resistant coatings, and specialty polymers where performance beyond standard methacrylates is required.
Procuring a generic substitute like methyl methacrylate (MMA) or physically blending anthracene into a polymer matrix fails to replicate the performance of P(AMMA). Simple blending leads to issues such as fluorophore leaching, aggregation-caused fluorescence quenching, and reduced thermal stability, compromising material longevity and performance reproducibility. Alternative aromatic monomers, such as benzyl methacrylate, lack the specific fused-ring structure of anthracene, and thus do not confer the same combination of high glass transition temperature (Tg) and photophysical properties. For applications demanding durable, high-stability optical and fluorescent properties, the covalent incorporation of the 9-anthracenylmethyl group is a critical, non-substitutable design choice.
The bulky, rigid anthracene side-chain in poly(9-anthracenylmethyl methacrylate), P(AMMA), sterically hinders polymer chain mobility, resulting in a substantially higher glass transition temperature (Tg) compared to the common substitute, poly(methyl methacrylate) (PMMA). Differential Scanning Calorimetry (DSC) measurements show the Tg of P(AMMA) to be approximately 418 K (145 °C). This is a significant increase over the typical Tg of PMMA, which is around 378-383 K (105-110 °C).
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | 418 K (145 °C) for P(AMMA) |
| Comparator Or Baseline | Poly(methyl methacrylate) (PMMA) at ~378-383 K (~105-110 °C) |
| Quantified Difference | ~35-40 °C higher Tg than PMMA |
| Conditions | Measured via Differential Scanning Calorimetry (DSC). |
A higher Tg allows for the use of the material in more demanding, higher-temperature applications where standard acrylics like PMMA would soften and fail.
The incorporation of the large, polarizable anthracene group gives P(AMMA) a significantly higher refractive index than non-aromatic acrylic polymers. The refractive index of an anthracene-containing PMMA derivative has been reported as 1.615. This value is substantially higher than that of standard PMMA, which has a refractive index of approximately 1.49. This property is critical for the design of optical components that require efficient light guiding and manipulation.
| Evidence Dimension | Refractive Index (n) |
| Target Compound Data | 1.615 for an anthracene-containing PMMA derivative |
| Comparator Or Baseline | Poly(methyl methacrylate) (PMMA) at ~1.49 |
| Quantified Difference | ~8.4% higher refractive index than PMMA |
| Conditions | Thin film measurement. |
A higher refractive index is a key procurement requirement for manufacturing anti-reflective coatings, optical waveguides, and high-performance lenses.
9-Anthracenylmethyl methacrylate provides a robust method for incorporating stable fluorescence directly into a polymer backbone. The resulting polymer, P(AMMA), exhibits strong fluorescence with an emission maximum (λem) around 416-417 nm in chloroform when excited at 251 nm. Unlike materials where a fluorescent dye is physically mixed into a polymer matrix, this covalent linkage prevents dye leaching, phase separation, and aggregation-induced quenching. This ensures long-term, stable, and reproducible optical performance, which is a critical factor for sensor and diagnostic device manufacturing.
| Evidence Dimension | Fluorescence Emission Maximum (λem) |
| Target Compound Data | ~416-417 nm in chloroform |
| Comparator Or Baseline | Physically blended anthracene dyes in a polymer matrix |
| Quantified Difference | Qualitative but critical: Covalent bonding prevents leaching and aggregation-quenching, ensuring stable fluorescence. |
| Conditions | UV-PL Spectroscopy in chloroform solution. |
For applications requiring long-term, stable fluorescence, such as in solid-state sensors, scintillators, or diagnostic assays, procuring this monomer is superior to using physical mixtures of dyes and polymers.
This monomer is the precursor of choice for producing polymers used in optical components that demand both a high refractive index for efficient light management and high thermal stability (Tg > 140 °C) to withstand operating or fabrication temperatures. Applications include manufacturing of specialized lenses, optical adhesives, and polymer-based waveguides.
The covalently bound anthracene group provides stable, non-leaching fluorescence, making P(AMMA) an excellent candidate for fabricating solid-state scintillators for radiation detection or for the active layer in fluorescent chemical sensors. The polymer's intrinsic fluorescence eliminates the material degradation and performance drift associated with physically doped systems.
The photoreactive nature of the anthracene moiety makes this monomer suitable for formulating photocurable resins and photoresists. Its ability to participate in photochemical reactions, such as [4+4] cycloadditions, allows for precise patterning and crosslinking, which is valuable in photolithography and the fabrication of micro-optical elements.
Corrosive;Irritant